3-Ethoxy-7-nitro-10H-phenothiazine
Description
3-Ethoxy-7-nitro-10H-phenothiazine is a heterocyclic compound featuring a phenothiazine core substituted with an ethoxy group (-OCH₂CH₃) at position 3 and a nitro group (-NO₂) at position 5. The phenothiazine scaffold consists of two benzene rings fused via sulfur and nitrogen atoms, creating a planar tricyclic system. The ethoxy group at position 3 is an electron-donating substituent, while the nitro group at position 7 is strongly electron-withdrawing. This combination imparts unique electronic and steric properties, making the compound of interest in materials science and pharmaceutical research.
Properties
CAS No. |
72701-20-3 |
|---|---|
Molecular Formula |
C14H12N2O3S |
Molecular Weight |
288.32 g/mol |
IUPAC Name |
3-ethoxy-7-nitro-10H-phenothiazine |
InChI |
InChI=1S/C14H12N2O3S/c1-2-19-10-4-6-12-14(8-10)20-13-7-9(16(17)18)3-5-11(13)15-12/h3-8,15H,2H2,1H3 |
InChI Key |
PEMOCSCIMDYMBO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-7-nitro-10H-phenothiazine typically involves the nitration of 3-ethoxy-10H-phenothiazine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 7-position .
Industrial Production Methods
Industrial production methods for phenothiazine derivatives often involve multi-step synthesis processes. These methods may include bromination, nitration, and subsequent substitution reactions. The reaction conditions are carefully controlled to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-7-nitro-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are used.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated phenothiazine derivatives.
Scientific Research Applications
3-Ethoxy-7-nitro-10H-phenothiazine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly antipsychotic and anti-inflammatory drugs.
Industry: Utilized in the development of materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Ethoxy-7-nitro-10H-phenothiazine involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the phenothiazine core can interact with biological macromolecules. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or disruption of cell membrane integrity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Effects
The biological and physicochemical properties of phenothiazine derivatives are heavily influenced by substituent type and position. Below is a comparative analysis of key analogues:
Physicochemical and Electronic Properties
- Solubility: Methoxy and ethoxy groups improve aqueous solubility compared to halogenated derivatives. For example, 3-methoxy-10H-phenothiazine (3l) dissolves readily in acetone, while chloro derivatives require nonpolar solvents .
- Electronic Effects: Nitro groups at position 7 (as in 3-ethoxy-7-nitro-10H-phenothiazine) induce a bathochromic shift in UV-Vis spectra due to enhanced charge-transfer transitions .
- Crystallography: 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine adopts a triclinic crystal system (space group P1) with a dihedral angle of 8.19° between phenothiazine and nitrophenyl planes, favoring planar conjugation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
